Benzaldehyde, 4-pentyloxy-, [6-(1-piperidyl)pyrimidin-4-yl]hydrazone
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Overview
Description
4-(PENTYLOXY)BENZALDEHYDE 1-(6-PIPERIDINO-4-PYRIMIDINYL)HYDRAZONE is a complex organic compound that combines the structural features of benzaldehyde, piperidine, and pyrimidine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(PENTYLOXY)BENZALDEHYDE 1-(6-PIPERIDINO-4-PYRIMIDINYL)HYDRAZONE typically involves a multi-step process:
Formation of 4-(PENTYLOXY)BENZALDEHYDE: This can be achieved by reacting 4-hydroxybenzaldehyde with pentyl bromide in the presence of a base such as potassium carbonate.
Synthesis of 1-(6-PIPERIDINO-4-PYRIMIDINYL)HYDRAZONE: This involves the reaction of 6-chloropyrimidine with piperidine to form 6-piperidino-4-pyrimidine, followed by the reaction with hydrazine to form the hydrazone derivative.
Coupling Reaction: The final step involves the condensation of 4-(PENTYLOXY)BENZALDEHYDE with 1-(6-PIPERIDINO-4-PYRIMIDINYL)HYDRAZONE under acidic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(PENTYLOXY)BENZALDEHYDE 1-(6-PIPERIDINO-4-PYRIMIDINYL)HYDRAZONE can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.
Reduction: The hydrazone moiety can be reduced to the corresponding amine using reducing agents like sodium borohydride.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as alkyl halides in the presence of a base.
Major Products Formed
Oxidation: 4-(PENTYLOXY)BENZOIC ACID.
Reduction: 4-(PENTYLOXY)BENZALDEHYDE 1-(6-PIPERIDINO-4-PYRIMIDINYL)AMINE.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
4-(PENTYLOXY)BENZALDEHYDE 1-(6-PIPERIDINO-4-PYRIMIDINYL)HYDRAZONE has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential therapeutic agents, particularly those targeting central nervous system disorders.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study various biological processes, including enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 4-(PENTYLOXY)BENZALDEHYDE 1-(6-PIPERIDINO-4-PYRIMIDINYL)HYDRAZONE involves its interaction with specific molecular targets. The piperidine and pyrimidine moieties are known to interact with various enzymes and receptors, potentially modulating their activity. The hydrazone linkage may also play a role in the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4-(BUTYLOXY)BENZALDEHYDE: Similar structure but with a shorter alkyl chain.
4-(HEXYLOXY)BENZALDEHYDE: Similar structure but with a longer alkyl chain.
4-(PENTYLOXY)BENZOIC ACID: Oxidized form of the aldehyde.
Uniqueness
4-(PENTYLOXY)BENZALDEHYDE 1-(6-PIPERIDINO-4-PYRIMIDINYL)HYDRAZONE is unique due to the combination of its structural features, which confer specific chemical reactivity and potential biological activity. The presence of both piperidine and pyrimidine rings, along with the hydrazone linkage, makes it a versatile compound for various applications.
Properties
Molecular Formula |
C21H29N5O |
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Molecular Weight |
367.5 g/mol |
IUPAC Name |
N-[(E)-(4-pentoxyphenyl)methylideneamino]-6-piperidin-1-ylpyrimidin-4-amine |
InChI |
InChI=1S/C21H29N5O/c1-2-3-7-14-27-19-10-8-18(9-11-19)16-24-25-20-15-21(23-17-22-20)26-12-5-4-6-13-26/h8-11,15-17H,2-7,12-14H2,1H3,(H,22,23,25)/b24-16+ |
InChI Key |
XWHCBAIWXKLUSC-LFVJCYFKSA-N |
Isomeric SMILES |
CCCCCOC1=CC=C(C=C1)/C=N/NC2=CC(=NC=N2)N3CCCCC3 |
Canonical SMILES |
CCCCCOC1=CC=C(C=C1)C=NNC2=CC(=NC=N2)N3CCCCC3 |
Origin of Product |
United States |
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